molecular formula C19H15Cl2NO2 B285830 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide

5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide

Cat. No. B285830
M. Wt: 360.2 g/mol
InChI Key: CZEMRTMQJQJGCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide is a selective dopamine D1 receptor agonist. It binds to and activates the dopamine D1 receptor, which is primarily located in the striatum and prefrontal cortex of the brain. Activation of the dopamine D1 receptor leads to an increase in cAMP levels and activation of protein kinase A, which ultimately leads to changes in gene expression and neuronal activity.
Biochemical and Physiological Effects:
Activation of the dopamine D1 receptor by 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide leads to a number of biochemical and physiological effects. These include an increase in dopamine release, increased neuronal excitability, and changes in gene expression. These effects ultimately lead to improvements in cognitive function, memory, and mood.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide in lab experiments is its high selectivity for the dopamine D1 receptor. This allows for more precise manipulation of the dopamine system, which can be useful for studying the role of dopamine in various neurological and psychiatric disorders. One limitation of using 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide is its relatively short half-life, which can make it difficult to maintain a stable level of drug in the brain over an extended period of time.

Future Directions

There are several future directions for research on 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide. One area of interest is its potential in treating addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential in treating addiction in humans. Another area of interest is its potential in treating schizophrenia. It has been shown to improve cognitive function in animal models of schizophrenia, and further research is needed to determine its potential in treating this disorder in humans. Finally, further research is needed to determine the long-term safety and efficacy of 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide in humans.

Synthesis Methods

The synthesis of 5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide involves the reaction of 3,4-dichlorophenylacetonitrile with 2-phenylethylamine and furfurylamine in the presence of sodium hydride and dimethylformamide. The resulting product is then purified through column chromatography to obtain the final compound.

Scientific Research Applications

5-(3,4-dichlorophenyl)-N-(2-phenylethyl)-2-furamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. It has also been studied for its potential in treating depression, anxiety, and addiction.

properties

Molecular Formula

C19H15Cl2NO2

Molecular Weight

360.2 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-(2-phenylethyl)furan-2-carboxamide

InChI

InChI=1S/C19H15Cl2NO2/c20-15-7-6-14(12-16(15)21)17-8-9-18(24-17)19(23)22-11-10-13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,22,23)

InChI Key

CZEMRTMQJQJGCQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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